molecular formula C19H28ClNO2 B15158196 2-chlorobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-03-0

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B15158196
CAS No.: 817177-03-0
M. Wt: 337.9 g/mol
InChI Key: MITCEDXKXWWNJW-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid: and N-cyclohexylcyclohexanamine are two distinct chemical compounds. 2-Chlorobenzoic acid is an organic compound with the formula ClC₆H₄CO₂H. It is one of three isomeric chlorobenzoic acids and is known for being the strongest acid among them . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom.

Preparation Methods

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • Synthetic Routes

      Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

  • Industrial Production Methods

    • The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • Types of Reactions

      Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.

  • Common Reagents and Conditions

      Sodium Borohydride: A reducing agent used in the reductive amination process.

      Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.

  • Major Products

      N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.

Scientific Research Applications

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Industry: Used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

  • The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.

Comparison with Similar Compounds

2-Chlorobenzoic Acid

N-cyclohexylcyclohexanamine

    Similar Compounds: Cyclohexylamine, N-methylcyclohexylamine.

    Uniqueness: N-cyclohexylcyclohexanamine has unique steric and electronic properties due to the presence of two cyclohexyl groups attached to the nitrogen atom.

Properties

CAS No.

817177-03-0

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

2-chlorobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

MITCEDXKXWWNJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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